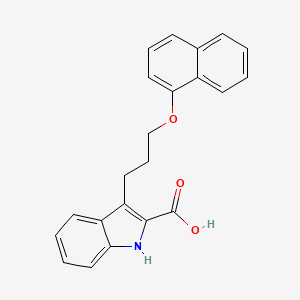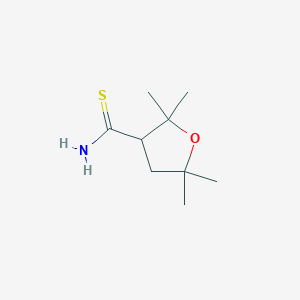
2,2,5,5-Tetramethyloxolane-3-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,5,5-Tetramethyloxolane-3-carbothioamide is a heterocyclic compound with the molecular formula C₉H₁₇NOS It is characterized by a five-membered oxolane ring with four methyl groups and a carbothioamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethyloxolane-3-carbothioamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylhexane-2,5-diol with a thiocarbamoylating agent in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,5,5-Tetramethyloxolane-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2,5,5-Tetramethyloxolane-3-carbothioamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized as a solvent and in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,2,5,5-Tetramethyloxolane-3-carbothioamide involves its interaction with specific molecular targets. The carbothioamide group can form hydrogen bonds and interact with nucleophilic sites on biomolecules, influencing their activity. The oxolane ring provides steric hindrance, affecting the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,5,5-Tetramethyltetrahydrofuran: Similar structure but lacks the carbothioamide group.
2,2,5,5-Tetramethyloxolane: Similar structure but lacks the carbothioamide group.
Uniqueness
2,2,5,5-Tetramethyloxolane-3-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical properties and reactivity compared to its analogs
Propriétés
Formule moléculaire |
C9H17NOS |
|---|---|
Poids moléculaire |
187.30 g/mol |
Nom IUPAC |
2,2,5,5-tetramethyloxolane-3-carbothioamide |
InChI |
InChI=1S/C9H17NOS/c1-8(2)5-6(7(10)12)9(3,4)11-8/h6H,5H2,1-4H3,(H2,10,12) |
Clé InChI |
OFUKLEBXDRUZLJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C(O1)(C)C)C(=S)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



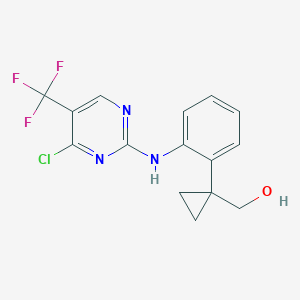
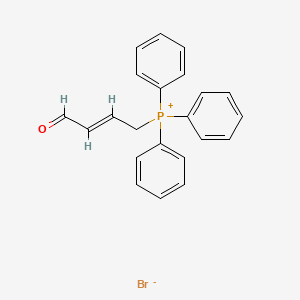
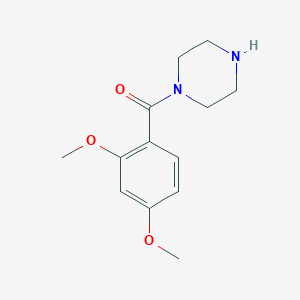

![6-{3-Azabicyclo[3.1.0]hexan-3-yl}-5-methylpyridine-3-carbaldehyde](/img/structure/B15252134.png)
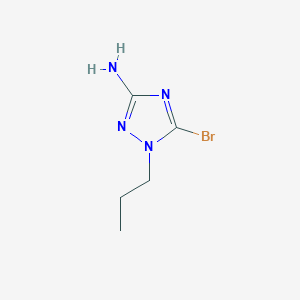
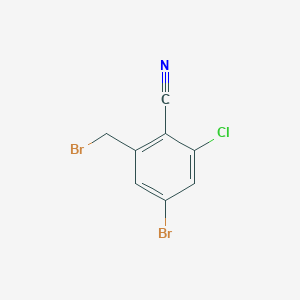
![N-[(5-bromopyrimidin-2-yl)methyl]cyclopropanamine](/img/structure/B15252155.png)
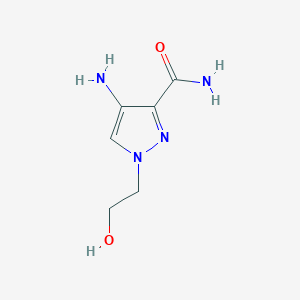

![3-(2-Aminoethyl)-5-{[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B15252170.png)

